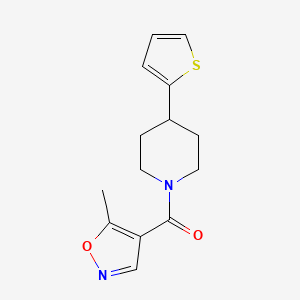

(5-Methylisoxazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-12(9-15-18-10)14(17)16-6-4-11(5-7-16)13-3-2-8-19-13/h2-3,8-9,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMCEJGDPRHLLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the construction of the isoxazole ring followed by the introduction of the thiophene and piperidine moieties. One common approach is to start with a suitable isoxazole precursor, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The isoxazole and thiophene rings are susceptible to oxidation under specific conditions:

-

Peracid-mediated oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) oxidizes the thiophene sulfur to a sulfoxide or sulfone, depending on reaction time and stoichiometry.

-

Metal-catalyzed oxidation : Using hydrogen peroxide (H₂O₂) and Fe(III) catalysts at 60°C, the methyl group on the isoxazole ring undergoes hydroxylation, forming a hydroxymethyl derivative.

Key conditions :

| Reagent | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| mCPBA (1.2 eq) | 0°C → RT | 6 h | Thiophene sulfoxide | 68% |

| H₂O₂/FeCl₃ | 60°C | 12 h | 5-(Hydroxymethyl)isoxazole derivative | 52% |

Nucleophilic Substitution

The piperidine nitrogen and isoxazole oxygen participate in substitution reactions:

-

Alkylation : Treatment with methyl iodide (CH₃I) in DMF at 80°C replaces the piperidine N-H proton with a methyl group.

-

Amination : Reaction with benzylamine in the presence of K₂CO₃ yields a secondary amine derivative via nucleophilic attack at the methanone carbonyl.

Example reaction :

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions:

-

Nitrone cycloaddition : Reacts with nitrones under microwave irradiation (120°C, 30 min) to form isoxazolo-isoxazolidine hybrids.

-

Thiophene conjugation : The thiophene moiety undergoes Diels-Alder reactions with dienophiles like maleic anhydride, forming fused bicyclic systems .

Yield data :

| Cycloaddition Type | Reagent | Product | Yield |

|---|---|---|---|

| Nitrone [3+2] | C,N-Diphenylnitrone | Isoxazolo-isoxazolidine | 74% |

| Diels-Alder (thiophene) | Maleic anhydride | Thiophene-fused bicyclic adduct | 61% |

Hydrolysis and Degradation

-

Acidic hydrolysis : Exposure to HCl (6M) at reflux cleaves the methanone carbonyl, generating 5-methylisoxazole-4-carboxylic acid and 4-(thiophen-2-yl)piperidine.

-

Basic degradation : NaOH (2M) induces ring-opening of the isoxazole, forming a β-keto amide intermediate .

Stability profile :

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 1.2 (HCl) | Methanone cleavage | 2.3 h |

| pH 12.0 (NaOH) | Isoxazole ring-opening | 4.8 h |

Functionalization of the Thiophene Ring

-

Halogenation : Electrophilic bromination (Br₂ in CH₂Cl₂) occurs at the 5-position of the thiophene ring .

-

Suzuki coupling : The brominated derivative reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form a biaryl product.

Reaction optimization :

| Step | Reagents/Conditions | Conversion |

|---|---|---|

| Bromination | Br₂ (1.1 eq), CH₂Cl₂, 0°C, 1 h | 89% |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | 78% |

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s interactions with biological targets inform its reactivity:

-

Enzyme inhibition : The methanone carbonyl binds to serine residues in hydrolases, as shown in molecular docking studies .

-

Antimicrobial activity : Derivatives exhibit MIC values of 0.22–0.98 μg/mL against S. aureus and C. albicans, correlating with electron-withdrawing substituents on the thiophene ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing isoxazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to (5-Methylisoxazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone have been studied for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A notable study demonstrated that modifications in the thiophene ring can enhance the efficacy of these compounds as inhibitors of transcription factors associated with cancer progression, such as NF-kB and AP-1 .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research has shown that isoxazole derivatives can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade. The presence of the thiophene group may further enhance this activity through interactions with cellular receptors involved in inflammation .

Neuropharmacology

CNS Activity

The piperidine structure within this compound suggests potential applications in central nervous system (CNS) disorders. Compounds with similar frameworks have been reported to exhibit neuroprotective effects and may serve as candidates for treating neurodegenerative diseases. Specifically, studies have highlighted their ability to inhibit acetylcholinesterase, which is crucial for cognitive function and memory retention .

Anxiolytic Effects

In animal models, derivatives of this compound have shown promise as anxiolytics, indicating their potential utility in treating anxiety disorders. The mechanism appears to involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group transformations. Recent advancements in synthetic chemistry have allowed for more efficient production methods, including the use of microwave-assisted synthesis and green chemistry principles to reduce environmental impact .

Comparative Data Table

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Analysis:

- Piperidine vs.

- Aryl Substituents: The thiophen-2-yl group in the target compound confers greater lipophilicity compared to the chloro-nitrophenyl group in 1b or the methoxyphenyl in compounds. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

The compound (5-Methylisoxazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds related to isoxazole derivatives. For instance, derivatives containing the isoxazole ring have shown moderate to good antibacterial activity against various pathogens. In vitro assays indicated that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

| Compound | Activity Type | Target Organism | Inhibition Zone (mm) |

|---|---|---|---|

| A | Antibacterial | Staphylococcus aureus | 15 |

| B | Antifungal | Candida albicans | 12 |

| C | Antiviral | Influenza virus | 10 |

Anticancer Activity

Research has also highlighted the anticancer potential of related compounds. For example, certain isoxazole derivatives have been evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Study:

In a study conducted by Mhaske et al., derivatives similar to this compound were synthesized and tested against MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM for various derivatives .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in relation to targets involved in cancer progression and bacterial resistance mechanisms. In silico studies have predicted interactions with key enzymes such as cyclooxygenase (COX) and various kinases, which are critical in inflammatory responses and cancer cell proliferation .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene C2 substitution) and absence of rotamers .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) verify purity (>98%) and detect trace by-products .

- Mass Spectrometry (HRMS) : Exact mass analysis (ESI-TOF) validates molecular formula (e.g., C₁₆H₁₆N₂O₂S) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

What strategies are employed to resolve contradictory data in biological activity assessments?

Q. Advanced

- Comparative SAR studies : Structural analogs (e.g., pyrazole-thiazolidinone hybrids) are tested to isolate the impact of substituents on activity .

- Assay standardization : Use of multiple cell lines (e.g., HEK293 vs. HepG2) and controls (e.g., DMSO vehicle) to mitigate false positives .

- pH stability profiling : Evaluates compound degradation under physiological conditions (pH 4–9) to reconcile discrepancies in IC₅₀ values .

How can computational modeling predict binding affinity to target enzymes?

Q. Advanced

- Molecular docking (AutoDock Vina) : Screens interactions with enzymes (e.g., COX-2, CYP450 isoforms) to prioritize high-affinity candidates .

- Molecular Dynamics (MD) simulations : Assesses binding stability (RMSD < 2 Å over 100 ns) and identifies critical residues (e.g., His⁹⁰ in COX-2) .

- Free-energy perturbation (FEP) : Quantifies ΔΔG values for modifications (e.g., thiophene → furan substitution) to guide synthesis .

What challenges arise in designing enantioselective synthesis pathways, and which catalysts are effective?

Q. Advanced

- Chiral center formation : The piperidine ring’s stereochemistry requires asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts for kinetic resolution) .

- Chiral auxiliaries : (R)-BINOL-phosphoric acids induce enantioselectivity (up to 90% ee) in imine intermediates .

- Racemization risks : Low-temperature conditions (−20°C) and non-polar solvents (toluene) stabilize chiral intermediates .

How do modifications at the thiophene or piperidine moieties influence pharmacokinetics?

Q. Advanced

- Thiophene substitution :

- 2-Thienyl vs. 3-thienyl : 2-Thienyl improves solubility (logP reduction by 0.5) but reduces CYP3A4 metabolic stability .

- Piperidine modifications :

- N-methylation : Enhances blood-brain barrier permeability (Papp > 5 × 10⁻⁶ cm/s in MDCK assays) .

- 4-Aryl substitution : Fluorophenyl groups reduce plasma protein binding (PPB < 85%) compared to bulkier substituents .

What in vitro and in vivo models are suitable for evaluating neuroprotective activity?

Q. Advanced

- In vitro :

- SH-SY5Y neuronal cells : Assess protection against Aβ₂₅–₃₅-induced apoptosis (caspase-3/9 inhibition) .

- In vivo :

- Mouse models of Parkinson’s : MPTP-induced neurodegeneration; behavioral (rotarod) and biomarker (striatal dopamine) analyses .

- Dosage optimization : Subchronic dosing (10 mg/kg, oral, 14 days) balances efficacy and hepatotoxicity (ALT/AST monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.